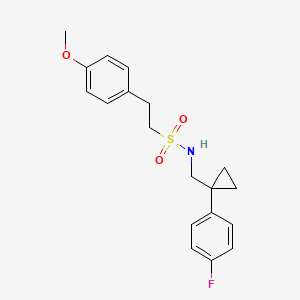

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3S/c1-24-18-8-2-15(3-9-18)10-13-25(22,23)21-14-19(11-12-19)16-4-6-17(20)7-5-16/h2-9,21H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLOZSQYIZKEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Molecular Formula : C17H22FNO2S

- IUPAC Name : this compound

This compound is believed to interact with specific biological targets, particularly in the central nervous system (CNS). Its mechanism may involve modulation of neurotransmitter systems, potentially affecting pathways related to pain perception and inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Behavioral assays indicate a reduction in pain response, likely through central mechanisms involving opioid receptors.

Table 1: Summary of Biological Activities

Case Study: Efficacy in Pain Models

A study conducted on rodents evaluated the efficacy of this compound in a formalin-induced pain model. The results showed a significant decrease in pain scores compared to control groups, indicating its potential as an analgesic agent.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests rapid absorption and distribution within the body. Metabolism studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Comparison with Similar Compounds

Structural Analogues from Phenoxyacetamide Derivatives ()

Compounds 27i–27m in share the 4-fluorophenyl motif but differ in core functional groups and substituents:

| Compound ID | Key Substituents | Functional Group | Molecular Weight (g/mol) | Melting Point (°C) | Rf Value (Hexane:EtOAc) |

|---|---|---|---|---|---|

| 27i | Cyclopropyl, 2,4-dichlorophenoxy | Amide | ~425 (estimated) | 109–110 | 0.44 (2:1) |

| 27m | Cyano, 2,4-dichlorophenoxy | Amide | ~395 (estimated) | 112–116 | 0.70 (1:1) |

| Target Compound | Cyclopropyl, 4-methoxyphenyl ethyl | Sulfonamide | 363.4 | N/A | N/A |

Key Differences :

- Functional Group : The target compound’s sulfonamide group (-SO₂NH-) replaces the amide (-CONH-) in 27i–27m. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to amides (pKa ~15–17), influencing solubility and target binding .

- Substituents: The 4-methoxyphenyl ethyl chain in the target compound may enhance lipophilicity compared to the dichlorophenoxy groups in 27i–27m, which could improve membrane permeability but reduce aqueous solubility .

HCV Polymerase Inhibitors ()

Compounds 5qj0 and 5qj1 are benzofuran-3-carboxamide derivatives targeting HCV polymerase.

| Feature | 5qj0 / 5qj1 | Target Compound |

|---|---|---|

| Core Structure | Benzofuran ring | Ethanesulfonamide chain |

| Fluorophenyl Group | 4-Fluorophenyl at position 2 | 4-Fluorophenyl fused to cyclopropane |

| Cyclopropyl Motif | Present in carbamoyl side chain | Central to the scaffold |

| Functional Group | Carboxamide | Sulfonamide |

Implications :

- The target compound’s cyclopropyl group is integral to its scaffold, while in 5qj0/5qj1, cyclopropane is part of a carbamoyl side chain. This difference likely alters steric interactions in target binding .

- The ethanesulfonamide group in the target compound may confer different pharmacokinetic profiles compared to carboxamide-based antivirals .

Astemizole and Methanesulfonate Derivatives ()

- Astemizole : Contains a 4-fluorophenylmethyl group and a 4-methoxyphenylethylpiperidine moiety. Its raw material, 2-(4-methoxyphenyl)ethyl methanesulfonate, shares a methanesulfonate group with the target compound’s sulfonamide .

- N-[4-(4-Fluorophenyl)-5-formyl-pyrimidin-2-yl]-N-methylmethanesulfonamide (): Features a pyrimidine core with a sulfonamide group, highlighting the versatility of sulfonamides in heterocyclic drug design .

Comparison :

Furopyridine Derivatives ()

The compound in contains a trifluoroethylamino group and a cyclopropyl carbamoyl side chain.

Structural Contrasts :

- The trifluoroethyl group increases electronegativity and metabolic stability compared to the target compound’s 4-methoxyphenyl group.

- Both compounds utilize cyclopropane, but its position in the furopyridine scaffold suggests divergent binding mechanisms, possibly related to RNA polymerase inhibition vs. sulfonamide-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.